molecular formula C16H26N2O2 B2458574 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide CAS No. 2411242-00-5

2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide

Katalognummer B2458574
CAS-Nummer: 2411242-00-5
Molekulargewicht: 278.396
InChI-Schlüssel: FDRHYCCPRAZDPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research. This compound has been shown to possess anti-inflammatory, anticancer, and neuroprotective properties. In

Wirkmechanismus

2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 acts as an inhibitor of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκB. IκB is an inhibitor of NF-κB, and its degradation leads to the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. By inhibiting IKK, 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 prevents the activation of NF-κB and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation in animal models of rheumatoid arthritis, colitis, and sepsis. Additionally, 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and pancreatic cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 in lab experiments is its specificity for the IKK complex, which allows for targeted inhibition of NF-κB activation. Additionally, 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082. One area of research is the development of more potent and selective inhibitors of the IKK complex. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 for therapeutic use. Finally, the potential neuroprotective effects of 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 are an area of growing interest, and more research is needed to explore this potential application.

Synthesemethoden

2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 can be synthesized through a multistep process involving the reaction of 2-butyne-1,4-diol with cyclohexylmethylamine, followed by the addition of N,N-dimethylpropanamide and the coupling of the resulting intermediate with 2-chloroacetyl chloride. The final product is obtained through purification and crystallization steps.

Wissenschaftliche Forschungsanwendungen

2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 has been extensively studied for its anti-inflammatory and anticancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune response and inflammation. Additionally, 2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide 11-7082 has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Eigenschaften

IUPAC Name

2-(but-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-5-9-14(19)17-16(2,3)15(20)18(4)12-13-10-7-6-8-11-13/h13H,6-8,10-12H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRHYCCPRAZDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)(C)C(=O)N(C)CC1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(But-2-ynoylamino)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.